molecular formula C17H17ClFNO3 B2833121 2-chloro-4-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide CAS No. 1797557-75-5

2-chloro-4-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide

Cat. No.: B2833121
CAS No.: 1797557-75-5
M. Wt: 337.78
InChI Key: ZCWHKUAWXGHHLZ-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the benzamide core, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide typically involves the condensation of 2-chloro-4-fluorobenzoic acid with an appropriate amine. One common method is the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For instance, the use of solid acid catalysts and ultrasonic irradiation has been reported to enhance the efficiency and yield of benzamide synthesis . These methods are advantageous due to their eco-friendly nature and the ability to reuse catalysts.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

2-chloro-4-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The presence of chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-N-(2-methoxyphenyl)benzamide
  • 2-chloro-4-fluoro-N-(3-methoxyphenyl)benzamide
  • 2-chloro-4-fluoro-N-(2-methoxy-2-phenylethyl)benzamide

Uniqueness

The unique combination of chloro, fluoro, and methoxy substituents in 2-chloro-4-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide distinguishes it from other similar compounds.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO3/c1-22-13-5-3-4-11(8-13)16(23-2)10-20-17(21)14-7-6-12(19)9-15(14)18/h3-9,16H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWHKUAWXGHHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=C(C=C(C=C2)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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